REACTION_CXSMILES
|
N[C:2]1[NH:10][C:9]2[N:8]=[CH:7][N:6]([CH2:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:5]=2[C:4](=[O:18])[N:3]=1.N([O-])=[O:20].[Na+]>C(O)(=O)C.O>[CH2:11]([N:6]1[C:5]2[C:4](=[O:18])[NH:3][C:2](=[O:20])[NH:10][C:9]=2[N:8]=[CH:7]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(C=2N(C=NC2N1)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for about 30 min until no starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to about ⅓ of its original volume
|
Type
|
ADDITION
|
Details
|
diluted with 250 ml water
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=2NC(NC(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 79.7% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |